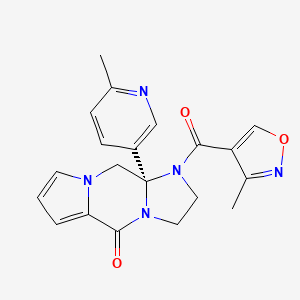

(S)-Enzaplatovir

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-4-(3-methyl-1,2-oxazole-4-carbonyl)-3-(6-methylpyridin-3-yl)-1,4,7-triazatricyclo[7.3.0.03,7]dodeca-9,11-dien-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3/c1-13-5-6-15(10-21-13)20-12-23-7-3-4-17(23)19(27)25(20)9-8-24(20)18(26)16-11-28-22-14(16)2/h3-7,10-11H,8-9,12H2,1-2H3/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDXTBCRESIJFH-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)[C@@]23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Enzaplatovir: A Deep Dive into Target Identification and Validation of a Novel RSV Fusion Inhibitor

For Immediate Release

This technical whitepaper provides an in-depth guide to the target identification and validation of (S)-Enzaplatovir, a potent, orally bioavailable small molecule inhibitor of the Respiratory Syncytial Virus (RSV). Developed for researchers, scientists, and drug development professionals, this document details the experimental methodologies and quantitative data that underpin our understanding of this compound's mechanism of action as a promising antiviral candidate.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly. The virus represents a significant global health burden, driving the urgent need for effective antiviral therapies. This compound, the S-enantiomer of Enzaplatovir (also known as BTA-C585), has emerged as a promising therapeutic agent with potent anti-RSV activity. This document outlines the comprehensive preclinical characterization of this compound, focusing on the identification and validation of its molecular target.

Target Identification: The RSV Fusion (F) Protein

Initial high-throughput screening campaigns identified Enzaplatovir as a potent inhibitor of RSV replication. Subsequent mechanistic studies pinpointed the viral entry stage as the primary target of its antiviral activity. Specifically, this compound was characterized as an RSV entry inhibitor , preventing the fusion of the viral envelope with the host cell membrane.[1][2] This critical step in the viral lifecycle is mediated by the RSV Fusion (F) protein, a class I viral fusion protein.

The RSV F protein undergoes a significant conformational change from a metastable prefusion state to a highly stable postfusion state, which drives the merger of the viral and host cell membranes. By targeting the F protein, this compound effectively halts the infection process at its inception.

Quantitative Analysis of Antiviral Activity

The in vitro antiviral potency of this compound has been determined through various cell-based assays. A key quantitative measure of its efficacy is the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication.

| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |

| This compound | Antiviral Activity Assay | Not Specified | 56 | [3][4] |

Table 1: In Vitro Antiviral Activity of this compound against RSV.

Experimental Protocols for Target Validation

The validation of the RSV F protein as the target of this compound involves a series of robust in vitro assays designed to probe its mechanism of action as a fusion inhibitor.

Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental method for quantifying the ability of an antiviral compound to protect host cells from virus-induced cell death.

Principle: RSV infection leads to characteristic changes in cell morphology and ultimately cell death, a phenomenon known as the cytopathic effect. An effective antiviral agent will inhibit viral replication and thus prevent or reduce CPE.

Detailed Methodology:

-

Cell Seeding: HEp-2 cells are seeded in 96-well plates at a density that allows for the formation of a confluent monolayer.

-

Compound Preparation: this compound is serially diluted to create a range of concentrations.

-

Infection: Cell monolayers are infected with a standardized amount of RSV.

-

Treatment: The diluted compound is added to the infected cells. Control wells include untreated infected cells (virus control) and uninfected cells (cell control).

-

Incubation: Plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of significant CPE in the virus control wells (typically 3-5 days).

-

Quantification of CPE: Cell viability is assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS or resazurin reduction) or cellular ATP content. The reduction in CPE is proportional to the antiviral activity of the compound.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of CPE reduction against the compound concentration and fitting the data to a dose-response curve.

Cell-Cell Fusion Assay

This assay specifically assesses the ability of a compound to inhibit the fusion of cells expressing the RSV F protein, mimicking the fusion of the virus with the host cell.

Principle: Cells expressing the RSV F protein on their surface can fuse with neighboring cells, forming large, multinucleated cells called syncytia. This process is mechanistically similar to virus-cell fusion.

Detailed Methodology:

-

Effector and Target Cell Preparation:

-

Effector Cells: A population of cells (e.g., HEK293T) is engineered to express the RSV F protein on their surface. These cells may also co-express a reporter gene component, such as a transcriptional activator (e.g., Gal4-VP16).

-

Target Cells: A separate population of cells is prepared to express a corresponding reporter gene under the control of a promoter recognized by the transcriptional activator (e.g., a luciferase gene downstream of a Gal4-responsive promoter).

-

-

Co-culture and Treatment: The effector and target cells are co-cultured in the presence of varying concentrations of this compound.

-

Fusion Event: If cell-cell fusion occurs, the transcriptional activator from the effector cell enters the target cell and drives the expression of the reporter gene.

-

Quantification: The reporter gene product (e.g., luciferase) is quantified, with the signal being directly proportional to the extent of cell-cell fusion.

-

Data Analysis: The IC50 value for fusion inhibition is determined by plotting the percentage of fusion inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

The identification and validation of this compound's target follow a logical progression of experiments designed to elucidate its mechanism of action.

RSV Entry Signaling Pathway

RSV entry into host cells is a complex process that can involve the interaction of viral glycoproteins with host cell receptors, triggering intracellular signaling cascades that facilitate viral uptake. The fusion process itself is the critical step inhibited by this compound.

Caption: RSV entry pathway and the inhibitory action of this compound.

Target Identification and Validation Workflow

The process of identifying and validating the target of a novel antiviral compound like this compound follows a structured workflow.

Caption: Workflow for the target identification and validation of this compound.

Conclusion

The comprehensive target identification and validation studies for this compound have unequivocally demonstrated that its potent anti-RSV activity stems from the specific inhibition of the viral F protein-mediated membrane fusion. The methodologies and data presented in this whitepaper provide a robust framework for the continued development of this compound as a potential therapeutic for RSV infections. Further characterization, including the mapping of resistance mutations and in vivo efficacy studies, will be crucial in advancing this promising candidate to the clinic.

References

(S)-Enzaplatovir's Achilles' Heel: A Technical Guide to its Binding Site on the RSV F Protein

For Immediate Release

A deep dive into the molecular interactions that define the potent antiviral activity of (S)-Enzaplatovir against Respiratory Syncytial Virus (RSV) reveals a highly specific binding site on the viral fusion (F) protein. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this critical drug-target interface, including quantitative binding data, detailed experimental protocols, and visualizations of the underlying mechanisms.

This compound, a small-molecule inhibitor of RSV, exerts its antiviral effect by targeting the F protein, a crucial component for viral entry into host cells. The F protein undergoes a significant conformational change from a metastable prefusion state to a stable postfusion state, which drives the fusion of the viral and host cell membranes. This compound and its analogues act by binding to and stabilizing the prefusion conformation, thereby preventing this essential step in the viral life cycle.

The Binding Site: A Three-Fold Symmetric Pocket

Structural and biochemical studies have pinpointed the binding site of this compound and related compounds to a three-fold-symmetric pocket located within the central cavity of the prefusion RSV F protein trimer.[1][2] This pocket is situated beneath the hydrophobic fusion peptides.[1] By occupying this cavity, the inhibitor effectively tethers regions of the F protein that are required to undergo structural rearrangement for the transition to the postfusion state.[1]

The interaction is highly specific to the prefusion conformation; no binding has been detected to the postfusion form of the F protein.[1][3] This specificity underscores the inhibitor's mechanism of stabilizing the metastable prefusion state.

Several amino acid residues within this pocket are critical for inhibitor binding and have been identified through the analysis of resistance mutations. These residues either directly interact with the inhibitor or are involved in the conformational flexibility necessary to accommodate the drug. Key residues implicated in the binding and resistance to this class of inhibitors include those in two main microdomains: one spanning residues 392–401 and another from 486–489.[4] Specific mutations at positions such as L141, T400, D486, E487, F488, and D489 have been shown to confer resistance.[1][3] For instance, planar aromatic groups of the inhibitors often interact with the aromatic side chains of Phe140 and Phe488.[5]

Quantitative Binding and Antiviral Activity

The binding of this compound and its analogues to the prefusion RSV F protein is characterized by high affinity, with binding constants in the nanomolar range. This tight binding translates to potent antiviral activity.

| Compound | Alias(es) | Binding Affinity (Kᵈ) | Antiviral Potency (EC₅₀) | Reference(s) |

| This compound | BTA-C585 | Not Reported | ~56-100 nM | [4][6] |

| JNJ-53718678 | 7.4 nM | Not Reported | [3] | |

| JNJ-2408068 | 39 nM | Not Reported | [1] | |

| JNJ-49153390 | 1.7 nM | Not Reported | [1] | |

| TMC-353121 | Not Reported | 0.1 nM (IC₅₀) | [1] | |

| BMS-433771 | 31 nM | 20 nM | [1] |

Experimental Protocols

The characterization of the this compound binding site has been made possible through a combination of biophysical, structural, and virological techniques.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (Kₐ), dissociation constant (Kᵈ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Detailed Protocol for JNJ-53718678 Binding to Prefusion RSV F Protein:

-

Protein and Compound Preparation:

-

Recombinantly express and purify the prefusion-stabilized RSV F protein (e.g., DS-Cav1 mutant).

-

Dialyze the purified protein extensively against the ITC buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl).

-

Dissolve JNJ-53718678 in the same final dialysis buffer to the desired concentration. Ensure complete dissolution, using a small percentage of DMSO if necessary, and match the DMSO concentration in the protein solution.

-

-

ITC Experiment Setup:

-

Use a MicroCal ITC200 or similar instrument.

-

Thoroughly clean the sample cell and syringe with the ITC buffer.

-

Load the sample cell (typically 1.43 mL for a VP-ITC) with the prefusion RSV F protein at a concentration of 7–25 µM.

-

Load the injection syringe with JNJ-53718678 at a concentration 10-15 times that of the protein (e.g., 1-2 mM).

-

-

Titration and Data Acquisition:

-

Set the experiment temperature (e.g., 25°C or 37°C).

-

Perform an initial injection of a small volume (e.g., 0.5-2 µL) to account for diffusion effects, and discard this data point during analysis.

-

Carry out a series of subsequent injections (e.g., 20-30 injections of 6-10 µL each) with sufficient spacing between injections (e.g., 180-240 seconds) to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the raw titration peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of the inhibitor to the protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) using software such as Origin or the manufacturer's analysis software to determine the Kᵈ, n, and ΔH.[1][3][7]

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules, allowing for the precise mapping of the inhibitor binding site at an atomic level.

Detailed Protocol for RSV F Protein-Inhibitor Complex Crystallization:

-

Complex Formation:

-

Incubate the purified prefusion-stabilized RSV F protein with a molar excess of the inhibitor (e.g., 5-10 fold molar excess) for a sufficient period (e.g., 1-2 hours) at 4°C to ensure complex formation.

-

Purify the protein-inhibitor complex using size-exclusion chromatography to remove unbound inhibitor and aggregated protein.

-

-

Crystallization:

-

Screen for crystallization conditions using commercially available sparse-matrix screens via sitting-drop or hanging-drop vapor diffusion methods.

-

Set up crystallization plates with drops containing a 1:1 or 2:1 ratio of the protein-inhibitor complex solution and the reservoir solution.

-

Incubate the plates at a constant temperature (e.g., 20°C).

-

-

Data Collection and Structure Determination:

-

Cryo-protect the obtained crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) mixed with the reservoir solution before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data using software like HKL2000 or XDS.

-

Solve the structure using molecular replacement with a previously determined structure of the RSV F protein as a search model.

-

Build and refine the model of the protein-inhibitor complex using software such as Coot and Phenix, respectively.[1]

-

Site-Directed Mutagenesis and Resistance Profiling

Site-directed mutagenesis is used to introduce specific mutations into the gene encoding the RSV F protein. The resulting mutant proteins or viruses can then be tested for their susceptibility to the inhibitor to identify key residues involved in binding.

Detailed Protocol for Generating and Characterizing Resistant Mutants:

-

Generation of Resistant Viruses:

-

Culture RSV in the presence of sub-optimal concentrations of the inhibitor.

-

Serially passage the virus, gradually increasing the concentration of the inhibitor in the culture medium.

-

Isolate and plaque-purify viral clones that exhibit resistance to the inhibitor.

-

-

Identification of Mutations:

-

Extract viral RNA from the resistant clones.

-

Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the gene encoding the F protein.

-

Sequence the amplified DNA to identify mutations compared to the wild-type virus.

-

-

Site-Directed Mutagenesis for Confirmation:

-

Use a plasmid containing the wild-type RSV F gene as a template.

-

Design primers containing the desired mutation.

-

Perform PCR using these primers to introduce the mutation into the plasmid.

-

Transform the mutated plasmid into competent E. coli for amplification.

-

Verify the presence of the desired mutation by DNA sequencing.

-

-

Phenotypic Analysis:

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound Action.

Experimental Workflow for Binding Site Characterization

Caption: Experimental Workflow for Binding Site Characterization.

References

- 1. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 3. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Guided Design of Small-Molecule Therapeutics against RSV Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isothermal Titration Calorimetry Reveals Differential Binding Thermodynamics of Variable Region-identical Antibodies Differing in Constant Region for a Univalent Ligand - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Enzaplatovir CAS number and molecular weight

An In-depth Technical Guide to (S)-Enzaplatovir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a potent antiviral agent. The document details its chemical properties, mechanism of action, and relevant experimental protocols for its evaluation.

Core Properties of this compound

This compound, also known as (S)-BTA-C585, is the S-enantiomer of Enzaplatovir. It has been identified as a promising drug candidate for the treatment of respiratory syncytial virus (RSV) infections.

| Property | Value | Reference |

| CAS Number | 1323077-88-8 | [1][2] |

| Molecular Formula | C₂₀H₁₉N₅O₃ | [1] |

| Molecular Weight | 377.40 g/mol | [1][3][4] |

Antiviral Activity and Mechanism of Action

This compound demonstrates potent antiviral activity specifically against the respiratory syncytial virus (RSV). Its primary mechanism of action is the inhibition of viral entry into host cells.

| Parameter | Value | Target | Mechanism | Reference |

| EC₅₀ | 56 nM | Respiratory Syncytial Virus (RSV) | Fusion Inhibitor | [1][2] |

Enzaplatovir is an orally bioavailable small molecule that functions as an RSV entry inhibitor.[5] It targets the RSV fusion (F) protein, a critical component for the fusion of the viral envelope with the host cell membrane. By binding to the F protein, this compound stabilizes its prefusion conformation, preventing the conformational changes necessary for membrane fusion and subsequent viral entry.

Caption: Mechanism of action of this compound as an RSV fusion inhibitor.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not publicly available, the following are representative methodologies for evaluating RSV fusion inhibitors.

Antiviral Activity Assay (Cytopathic Effect Inhibition)

This assay determines the concentration of a compound required to protect host cells from virus-induced cell death (cytopathic effect).

Methodology:

-

Cell Seeding: Seed HEp-2 cells in 96-well plates.

-

Infection: Infect the cells with RSV at a specific multiplicity of infection (MOI).

-

Compound Addition: Add serial dilutions of the test compound (e.g., this compound) to the infected cells.

-

Incubation: Incubate the plates for a period sufficient to observe cytopathic effects in control wells (typically 4-6 days).

-

Staining: Stain the cells with a dye such as crystal violet, which stains viable cells.

-

Quantification: Quantify the amount of stain, which is proportional to the number of viable cells. The EC₅₀ value is calculated as the compound concentration that results in 50% protection from virus-induced cell death.

Caption: Workflow for a cytopathic effect (CPE) inhibition assay.

RSV Fusion Inhibition Assay (Cell-Cell Fusion)

This assay directly measures the ability of a compound to inhibit RSV F protein-mediated membrane fusion.

Methodology:

-

Effector Cell Preparation: Transfect one population of cells (e.g., 293T) with plasmids expressing the RSV F protein and a reporter gene like luciferase under the control of a T7 promoter.

-

Target Cell Preparation: Transfect a second population of cells with a plasmid expressing T7 RNA polymerase.

-

Co-culture: Co-culture the effector and target cells in the presence of serial dilutions of the test compound.

-

Fusion and Reporter Activation: If cell-cell fusion occurs, the T7 polymerase from the target cells will enter the effector cells and drive the expression of the luciferase reporter gene.

-

Lysis and Measurement: Lyse the cells and measure luciferase activity. A decrease in luciferase signal indicates inhibition of fusion.

Caption: Workflow for a cell-cell fusion inhibition assay.

Clinical Development

Enzaplatovir has undergone investigation in human clinical trials to evaluate its safety, pharmacokinetics, and antiviral activity against RSV infection.[1] These trials are crucial for determining the therapeutic potential of this compound in a clinical setting.

References

- 1. Enzaplatovir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound ((S)-BTA-C585) | RSV | 1323077-88-8 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

(S)-Enzaplatovir: A Technical Guide to its In Vitro Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of (S)-Enzaplatovir, a potent inhibitor of the Respiratory Syncytial Virus (RSV). The document details its mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used for its evaluation.

Introduction

This compound, also known as (S)-BTA-C585, is the S-enantiomer of Enzaplatovir. It is an orally bioavailable small molecule that has demonstrated significant antiviral activity, particularly against the Respiratory Syncytial Virus (RSV)[1][2]. RSV is a leading cause of lower respiratory tract infections, especially in infants and the elderly. This compound targets the RSV fusion (F) protein, a critical component for viral entry into host cells, thereby inhibiting the initiation of infection.

In Vitro Antiviral Activity

This compound has been shown to be a potent inhibitor of RSV in cell culture. The primary measure of its antiviral efficacy is the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity.

| Compound | Virus | EC50 (nM) | Reference |

| This compound | Respiratory Syncytial Virus (RSV) | 56 | [1][2] |

Further research is needed to establish the 50% cytotoxic concentration (CC50) and the resulting selectivity index (SI) to fully characterize the in vitro therapeutic window of this compound.

Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

The antiviral activity of this compound stems from its ability to inhibit the fusion of the viral envelope with the host cell membrane, a process mediated by the RSV F protein. The F protein undergoes a significant conformational change to facilitate this fusion. This compound is believed to bind to the F protein, stabilizing it in its pre-fusion conformation and preventing the structural rearrangements necessary for membrane fusion.

References

Structural Biology of (S)-Enzaplatovir and Respiratory Syncytial Virus F Protein Interaction: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants and the elderly. The viral fusion (F) protein is a critical component of the RSV life cycle, mediating the fusion of the viral and host cell membranes, and is a prime target for antiviral drug development. (S)-Enzaplatovir, the S-enantiomer of Enzaplatovir, has been identified as a potent inhibitor of RSV entry. This technical guide provides a comprehensive overview of the structural biology governing the interaction between this compound and the RSV F protein. While specific quantitative binding and structural data for this compound are not publicly available, this document extrapolates from research on similar small-molecule RSV fusion inhibitors to elucidate its likely mechanism of action. Detailed experimental protocols for characterizing such interactions are also provided, alongside visual representations of key pathways and workflows to facilitate a deeper understanding for researchers in the field.

Introduction to Respiratory Syncytial Virus and the Fusion (F) Protein

Respiratory Syncytial Virus is an enveloped, single-stranded RNA virus belonging to the Pneumoviridae family. It is the leading cause of lower respiratory tract infections, such as bronchiolitis and pneumonia, in infants worldwide. The RSV envelope contains two major glycoproteins: the attachment (G) protein and the fusion (F) protein. The F protein is a type I fusion protein that exists as a trimer on the viral surface. It transitions from a metastable prefusion conformation to a highly stable postfusion conformation, a process that drives the merger of the viral and host cell membranes, allowing the viral genome to enter the host cell. Due to its essential role in viral entry and its conserved nature across RSV strains, the F protein is a primary target for neutralizing antibodies and antiviral therapeutics.

This compound: An RSV Entry Inhibitor

This compound is a small molecule that has demonstrated potent antiviral activity against RSV. It is classified as an entry inhibitor, specifically targeting the F protein to prevent the fusion process.

Antiviral Activity

The primary reported quantitative data for this compound is its half-maximal effective concentration (EC50) against RSV in cell culture.

| Compound | Parameter | Value | Reference |

| This compound | EC50 against RSV | 56 nM |

Note: Further quantitative data on binding affinity (Kd), association rate (kon), and dissociation rate (koff) for the direct interaction between this compound and the RSV F protein are not currently available in the public domain.

Structural Basis of F Protein Fusion and Inhibition

The RSV F protein undergoes a significant conformational change to mediate membrane fusion. Small-molecule inhibitors, likely including this compound, are understood to bind to a specific pocket within the prefusion F protein, stabilizing it and preventing this structural rearrangement.

Methodological & Application

(S)-Enzaplatovir In Vitro Antiviral Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antiviral activity of (S)-Enzaplatovir, a potent inhibitor of the Respiratory Syncytial Virus (RSV). Detailed protocols for assessing its antiviral efficacy and cytotoxicity are presented, along with a summary of its quantitative antiviral data and a visualization of its mechanism of action.

Introduction

This compound, the S-enantiomer of Enzaplatovir (also known as BTA-C585), is a small molecule inhibitor targeting the Respiratory Syncytial Virus (RSV) fusion (F) protein. By inhibiting the F protein, this compound effectively blocks the entry of the virus into the host cell, a critical step in the viral lifecycle. This document outlines the necessary protocols to evaluate the antiviral potency of this compound in a laboratory setting.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound and its racemate (Enzaplatovir/BTA-C585) have been evaluated in various in vitro assays. The following table summarizes the key quantitative data.

| Compound | Virus Strain(s) | Cell Line | Assay Type | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |

| This compound | RSV | Not Specified | Not Specified | 56[1] | >20 | >357 |

| Enzaplatovir (BTA-C585) | RSV A and B clinical isolates | HEp-2 | Not Specified | ~100 | >20 | >200 |

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile, with potent antiviral activity at non-toxic concentrations.

Experimental Protocols

Plaque Reduction Assay for Determining Antiviral Potency (EC₅₀)

This protocol is designed to determine the concentration of this compound required to reduce the number of RSV-induced plaques by 50%.

Materials:

-

This compound

-

Human epidermoid carcinoma (HEp-2) cells

-

Respiratory Syncytial Virus (RSV) strain (e.g., A2)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Methylcellulose overlay medium

-

Crystal Violet staining solution

Procedure:

-

Cell Culture: Culture HEp-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed HEp-2 cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in DMEM.

-

Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with RSV at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Treatment: After a 1-2 hour adsorption period at 37°C, remove the viral inoculum and add the prepared dilutions of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Overlay: Add an overlay of methylcellulose medium to each well to restrict viral spread to adjacent cells, leading to the formation of distinct plaques.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days, or until plaques are visible.

-

Staining and Counting: Remove the overlay medium, fix the cells (e.g., with 10% formalin), and stain with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC₅₀ Determination)

This protocol assesses the effect of this compound on the viability of host cells.

Materials:

-

This compound

-

HEp-2 cells

-

DMEM with supplements

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

96-well plates

Procedure:

-

Cell Seeding: Seed HEp-2 cells into a 96-well plate at an appropriate density.

-

Compound Addition: The following day, add serial dilutions of this compound to the wells. Include a cell-only control (no compound).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days) at 37°C in a 5% CO₂ incubator.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence, depending on the reagent used, with a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell-only control. Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Experimental workflow for the in vitro plaque reduction assay.

References

Application Notes and Protocols for (S)-Enzaplatovir Efficacy Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Enzaplatovir is a potent, orally bioavailable small molecule inhibitor of the Respiratory Syncytial Virus (RSV) fusion (F) protein.[1][2] As the S-enantiomer of Enzaplatovir, it demonstrates significant antiviral activity by preventing the entry of the virus into the host cell.[1][3] These application notes provide detailed protocols for conducting cell-based assays to determine the in vitro efficacy of this compound against RSV. The described assays include the Plaque Reduction Assay to measure the inhibition of viral replication, the Viral Yield Reduction Assay to quantify the reduction in infectious virus production, and the Cytopathic Effect (CPE) Inhibition Assay to assess the protection of host cells from virus-induced damage. Additionally, a protocol for determining cytotoxicity is provided to enable the calculation of the selectivity index, a critical parameter for evaluating the therapeutic potential of an antiviral compound.

Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

This compound targets the RSV F protein, a type I transmembrane glycoprotein essential for the fusion of the viral envelope with the host cell membrane. The F protein undergoes a significant conformational change from a metastable prefusion state to a stable postfusion state, which drives the merger of the two membranes and allows the viral genome to enter the host cell cytoplasm. This compound and other RSV fusion inhibitors are thought to bind to a pocket within the central cavity of the prefusion F protein, stabilizing this conformation and preventing the structural rearrangements necessary for membrane fusion.[3][4]

Caption: RSV F protein-mediated membrane fusion pathway and the inhibitory action of this compound.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the quantitative data for the antiviral activity and cytotoxicity of this compound. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral activity by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

| Cell Line | Virus Strain | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| HEp-2 | RSV (unspecified) | Not Specified | 56[5] | >100 (estimated) | >1785 |

| HEp-2 | RSV A | Plaque Reduction | Data not available | Data not available | Data not available |

| HEp-2 | RSV B | Plaque Reduction | Data not available | Data not available | Data not available |

| A549 | RSV A | Viral Yield | Data not available | Data not available | Data not available |

| A549 | RSV B | Viral Yield | Data not available | Data not available | Data not available |

Experimental Protocols

The following protocols provide a general framework for assessing the efficacy of this compound. Specific parameters may require optimization based on the RSV strain and cell line used.

Plaque Reduction Assay (PRA)

This assay is the gold standard for quantifying infectious virus and evaluating the ability of a compound to inhibit viral replication, as measured by the reduction in the number of viral plaques.

Materials:

-

HEp-2 or Vero cells

-

RSV stock (e.g., A2 or Long strain)

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS) (infection medium)

-

This compound stock solution (in DMSO)

-

Overlay medium (e.g., 1% methylcellulose or 0.75% agarose in DMEM)

-

Crystal Violet staining solution (0.1% Crystal Violet in 20% ethanol)

-

Phosphate Buffered Saline (PBS)

-

6-well or 12-well cell culture plates

Protocol:

-

Seed HEp-2 or Vero cells in culture plates to form a confluent monolayer.

-

Prepare serial dilutions of this compound in infection medium.

-

Prepare a virus dilution in infection medium to yield 50-100 plaque-forming units (PFU) per well.

-

Pre-incubate the virus dilution with an equal volume of each compound dilution for 1 hour at 37°C.

-

Remove the growth medium from the cell monolayers and wash with PBS.

-

Infect the cells with 200 µL of the virus-compound mixture. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubate for 2 hours at 37°C, rocking gently every 15-20 minutes to ensure even distribution of the inoculum.

-

Remove the inoculum and overlay the cells with 2 mL of overlay medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.

-

Fix the cells with 10% formalin for at least 30 minutes.

-

Remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.[6]

Viral Yield Reduction Assay (VYRA)

This assay measures the effect of a compound on the production of new infectious virus particles.

Materials:

-

A549 or HEp-2 cells

-

RSV stock

-

Infection medium (DMEM with 2% FBS)

-

This compound stock solution

-

96-well or 24-well cell culture plates

-

Reagents for virus titration (e.g., plaque assay or TCID50 assay)

Protocol:

-

Seed A549 or HEp-2 cells in culture plates and grow to confluency.

-

Prepare serial dilutions of this compound in infection medium.

-

Infect the cell monolayers with RSV at a multiplicity of infection (MOI) of 0.1 to 1.

-

After a 2-hour adsorption period, remove the inoculum, wash the cells with PBS, and add the compound dilutions.

-

Incubate the plates for 24-48 hours at 37°C.

-

Harvest the cell culture supernatant (and/or cell lysates) and perform serial dilutions.

-

Determine the viral titer in the harvested samples using a standard plaque assay or TCID50 assay.

-

Calculate the reduction in viral yield for each compound concentration compared to the virus control.

-

Determine the EC50 value as described for the Plaque Reduction Assay.

Cytopathic Effect (CPE) Inhibition Assay

This high-throughput assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes.

Materials:

-

HEp-2 or A549 cells

-

RSV stock

-

Infection medium

-

This compound stock solution

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

Protocol:

-

Seed cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in infection medium.

-

Remove the growth medium and add the compound dilutions to the wells.

-

Infect the cells with RSV at an MOI that causes significant CPE within 3-5 days. Include virus control and cell control wells.

-

Incubate the plate at 37°C until CPE is maximal in the virus control wells.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Calculate the percentage of CPE inhibition for each compound concentration.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Cytotoxicity Assay

This assay is crucial for determining the concentration of the compound that is toxic to the host cells and for calculating the selectivity index.

Materials:

-

HEp-2 or A549 cells

-

Growth medium (DMEM with 10% FBS)

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 N HCl)

Protocol:

-

Seed cells in a 96-well plate at the same density as for the efficacy assays.

-

After 24 hours, replace the medium with fresh growth medium containing serial dilutions of this compound. Include a cell control with no compound.

-

Incubate the plate for the same duration as the efficacy assays (e.g., 3-5 days).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability for each compound concentration relative to the cell control.

-

Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.[7][8]

Experimental Workflow and Data Analysis

The general workflow for determining the efficacy and cytotoxicity of this compound involves a dose-response analysis.

Caption: General workflow for determining the antiviral efficacy and cytotoxicity of this compound.

Data Analysis: The EC50 and CC50 values are typically determined by plotting the normalized response (e.g., % inhibition or % viability) against the logarithm of the compound concentration and fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[9] The selectivity index is then calculated as:

SI = CC50 / EC50

A higher SI value indicates a more favorable safety profile, with potent antiviral activity at non-toxic concentrations. Generally, a compound with an SI of 10 or greater is considered a promising candidate for further development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral Activity of Essential Oils Against Avian Influenza Virus H7N3 In Vitro and In Ovo Models [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2.4. MTT cytotoxicity assay (CC50) [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]

Application Notes and Protocols for (S)-Enzaplatovir in Respiratory Syncytial Virus (RSV) Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Enzaplatovir, also known as EDP-938, is a potent and orally bioavailable inhibitor of the respiratory syncytial virus (RSV) nucleoprotein (N).[1][2][3] By targeting the N protein, this compound disrupts a post-entry stage of the viral life cycle, effectively inhibiting RSV replication.[2][4] This novel mechanism of action presents a high barrier to resistance compared to other classes of RSV inhibitors, such as fusion or polymerase inhibitors.[2] In vitro studies have demonstrated its high potency against both RSV-A and RSV-B strains and clinical isolates.[2][4] Furthermore, this compound has shown synergistic antiviral activity when combined with other RSV inhibitors.[2][5] Preclinical in vivo studies have demonstrated its efficacy in a non-human primate model of RSV infection.[2][4][5]

These application notes provide a summary of the in vivo efficacy data for this compound and detailed protocols for its evaluation in relevant animal models of RSV infection.

Data Presentation

In Vitro Efficacy of this compound against RSV

| RSV Strain | Cell Line | Assay Type | EC50 (nM) | Reference |

| Long (A) | HEp-2 | Cytopathic Effect (CPE) | 52 ± 12 | [4] |

| Long (A) | HEp-2 | RT-qPCR | 89 ± 16 | [4] |

| Long (A) | Human Bronchial Epithelial Cells (HBECs) | Not Specified | 21 | [2] |

| M37 (A) | Human Bronchial Epithelial Cells (HBECs) | Not Specified | 23 | [2] |

| VR-955 (B) | Human Bronchial Epithelial Cells (HBECs) | Not Specified | 64 | [2] |

| Various Clinical Isolates (A and B) | Not Specified | Not Specified | ~100 | [6] |

In Vivo Efficacy of this compound in an Animal Model

| Animal Model | RSV Strain | Dosing Regimen | Key Findings | Reference |

| African Green Monkey | RSV A2 | Prophylactic and Therapeutic | Significant reduction in viral load | [4] |

| Cotton Rat | Not Specified | Not Specified | Demonstrated antiviral activity | [6] |

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action of this compound

References

- 1. academic.oup.com [academic.oup.com]

- 2. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EDP-938 for Children with RSV · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 4. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model | PLOS Pathogens [journals.plos.org]

- 6. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-Enzaplatovir Studies Using the Cotton Rat Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Enzaplatovir (also known as (S)-BTA-C585) is the S-enantiomer of Enzaplatovir, an orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV). As an antiviral agent, this compound has demonstrated potent activity against RSV in in-vitro assays, with an EC50 of 56 nM. Its mechanism of action is the inhibition of RSV-mediated membrane fusion by targeting the viral F protein. This document provides detailed application notes and standardized protocols for the preclinical evaluation of this compound in the cotton rat (Sigmodon hispidus) model, which is the preferred small animal model for studying human RSV infection due to its high permissiveness to viral replication and the translational relevance of the model to human disease.

Mechanism of Action: RSV Fusion Inhibition

This compound is a fusion inhibitor that targets the RSV fusion (F) glycoprotein. The F protein is essential for the entry of the virus into the host cell by mediating the fusion of the viral envelope with the host cell membrane. This process involves a significant conformational change in the F protein from a metastable prefusion state to a stable postfusion state. This compound and similar fusion inhibitors bind to a specific pocket within the prefusion conformation of the F protein, stabilizing it and preventing the necessary structural rearrangements for membrane fusion. This ultimately blocks viral entry and subsequent replication.

Application Notes and Protocols: Pharmacokinetics of (S)-Enzaplatovir in Animal Models

A critical review of publicly available data indicates a significant lack of detailed, quantitative preclinical pharmacokinetic data for (S)-Enzaplatovir in animal models. While this compound (also known as BTA-C585) is identified as a potent, orally bioavailable inhibitor of the respiratory syncytial virus (RSV), specific studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile in commonly used preclinical species such as rats, mice, dogs, or non-human primates are not available in the public domain.

This absence of data prevents the creation of a comprehensive summary of key pharmacokinetic parameters, detailed experimental protocols, and associated metabolic pathway diagrams as requested. Such information is typically found in peer-reviewed publications, regulatory submission documents, or detailed patent filings, none of which currently offer the required level of detail for this compound.

To fulfill the user's request for detailed Application Notes and Protocols, specific quantitative data and methodologies are essential. The following sections outline the type of information that would be necessary and provide generalized protocols and diagrams that are commonly employed in preclinical pharmacokinetic studies for antiviral compounds. These can serve as a template for researchers when such data for this compound becomes available.

Quantitative Pharmacokinetic Data Summary

A comprehensive understanding of the pharmacokinetic profile of this compound would require data presented in a format similar to the table below. This table remains unpopulated due to the current lack of publicly available information.

Table 1: Comparative Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Mouse | Rat | Dog | Cynomolgus Monkey |

| Dose (mg/kg) | Data N/A | Data N/A | Data N/A | Data N/A |

| Route of Administration | Data N/A | Data N/A | Data N/A | Data N/A |

| Cmax (ng/mL) | Data N/A | Data N/A | Data N/A | Data N/A |

| Tmax (h) | Data N/A | Data N/A | Data N/A | Data N/A |

| AUC (0-t) (ng·h/mL) | Data N/A | Data N/A | Data N/A | Data N/A |

| AUC (0-inf) (ng·h/mL) | Data N/A | Data N/A | Data N/A | Data N/A |

| Half-life (t½) (h) | Data N/A | Data N/A | Data N/A | Data N/A |

| Clearance (CL) (mL/h/kg) | Data N/A | Data N/A | Data N/A | Data N/A |

| Volume of Distribution (Vd) (L/kg) | Data N/A | Data N/A | Data N/A | Data N/A |

| Oral Bioavailability (%) | Data N/A | Data N/A | Data N/A | Data N/A |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Generalized Experimental Protocols for Preclinical Pharmacokinetic Studies

The following are generalized protocols that are typically adapted for the evaluation of novel small molecule antivirals like this compound in animal models.

Animal Models and Husbandry

-

Species: Male and female Sprague-Dawley rats (8-10 weeks old), CD-1 mice (6-8 weeks old), and Beagle dogs (1-2 years old) are commonly used.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%). Standard chow and water should be provided ad libitum.

-

Acclimatization: A minimum of a one-week acclimatization period is required before the commencement of any experimental procedures.

-

Ethical Approval: All animal experiments must be conducted in accordance with the guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC).

Formulation and Dosing

-

Formulation: this compound can be formulated as a solution or suspension for oral (PO) and intravenous (IV) administration. A common vehicle for oral administration is 0.5% methylcellulose in water. For intravenous administration, a solution in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline may be appropriate, pending solubility and stability assessments.

-

Dose Levels: At least two to three dose levels should be evaluated for both oral and intravenous routes to assess dose proportionality.

-

Administration:

-

Oral (PO): Administered via oral gavage.

-

Intravenous (IV): Administered as a bolus injection or short infusion, typically into a tail vein (rodents) or cephalic vein (dogs).

-

Sample Collection

-

Blood Sampling: Serial blood samples (e.g., 0.2 mL) are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Collection Site: For rodents, blood can be collected via the tail vein, saphenous vein, or through terminal cardiac puncture. For dogs, collection from the cephalic or jugular vein is standard.

-

Anticoagulant: Blood samples are typically collected into tubes containing an anticoagulant such as K2-EDTA.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method

-

Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly used to extract the analyte from the plasma matrix.

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.

Visualizations of Experimental Workflows and Potential Pathways

Below are generalized diagrams representing a typical experimental workflow for a preclinical pharmacokinetic study and a hypothetical metabolic pathway for a compound like this compound.

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Caption: A hypothetical metabolic pathway for this compound.

Application Notes and Protocols: Formulation of (S)-Enzaplatovir for In Vivo Administration

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-Enzaplatovir, also known as (S)-BTA-C585, is the S-enantiomer of Enzaplatovir, an orally bioavailable small-molecule inhibitor of the respiratory syncytial virus (RSV)[1][2][3]. RSV is a primary cause of lower respiratory tract infections, representing a significant medical burden worldwide[4]. This compound exhibits potent antiviral activity by functioning as an RSV fusion inhibitor, targeting the viral F protein to prevent its entry into host cells[5][6][7]. Effective in vivo administration of this compound is critical for preclinical studies, including pharmacokinetic (PK), pharmacodynamic (PD), and efficacy assessments in animal models[8][9]. Due to the physicochemical properties of many antiviral compounds, such as poor aqueous solubility, appropriate formulation is essential to ensure bioavailability and reliable experimental outcomes[10].

These application notes provide detailed protocols for the formulation of this compound for in vivo research, summarize key quantitative data, and illustrate relevant biological and experimental workflows.

Physicochemical and Biological Data

Proper formulation begins with understanding the fundamental properties of the compound. Key data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₉N₅O₃ | [3] |

| Molecular Weight | 377.4 g/mol | [3] |

| CAS Number | 1323077-88-8 | [1][3] |

| In Vitro Solubility | ≥ 200 mg/mL in DMSO (requires sonication) |[2][3] |

Table 2: In Vitro Antiviral Activity

| Parameter | Value | Description | Source |

|---|

| EC₅₀ | 56 nM | 50% effective concentration against RSV |[1][3][11] |

Mechanism of Action: RSV Fusion Inhibition

This compound's antiviral activity stems from its ability to inhibit the fusion of the viral envelope with the host cell membrane. This process is mediated by the RSV F protein, which undergoes a conformational change to facilitate membrane fusion. By targeting the F protein, this compound effectively blocks the virus's entry into the cell, halting the replication cycle at an early stage.

Caption: RSV life cycle and the inhibitory action of this compound.

Experimental Protocols for In Vivo Formulation

For reliable in vivo results, it is recommended to prepare the working solution freshly on the day of use[1][4]. The following protocols are based on commonly used vehicles to achieve the desired concentration and stability.

Preparation of Stock Solution

A concentrated stock solution in a suitable organic solvent is the first step for most aqueous-based formulations.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer and sonicator

-

-

Protocol:

-

Weigh the required amount of this compound powder using an analytical balance.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL)[4][11].

-

Vortex thoroughly. If particulates are visible, sonicate the solution in a water bath until it becomes clear[2][5].

-

This stock solution can be stored at -20°C for up to one month or -80°C for up to six months[4]. Avoid repeated freeze-thaw cycles.

-

Formulation Protocols for Administration

The choice of vehicle depends on the administration route (e.g., oral, intravenous) and the experimental animal model[1]. The solvents should be added sequentially as described.

Table 3: Summary of In Vivo Formulations

| Formulation Vehicle | Final DMSO % | Achievable Concentration | Source |

|---|---|---|---|

| 1. PEG300 / Tween 80 / Saline | 10% | ≥ 5 mg/mL | [2][3][11] |

| 2. SBE-β-CD / Saline | 10% | ≥ 5-6 mg/mL | [2][3][11] |

| 3. Corn Oil | 10% | ≥ 5 mg/mL |[2][3][11] |

Protocol 2.1: Formulation with PEG300 and Tween 80

This vehicle is suitable for routes requiring enhanced solubility and stability.

-

Reagents:

-

This compound DMSO stock solution (e.g., 50 mg/mL)

-

PEG300 (Polyethylene glycol 300)

-

Tween 80 (Polysorbate 80)

-

Saline (0.9% NaCl), sterile

-

-

Procedure (to prepare 1 mL):

-

Start with 100 µL of the 50 mg/mL this compound DMSO stock solution[4].

-

Add 400 µL of PEG300. Mix until the solution is clear[4].

-

Add 50 µL of Tween 80. Mix again until the solution is clear[4].

-

Add 450 µL of saline to reach a final volume of 1 mL. Mix thoroughly[4].

-

The final composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[2][3].

-

Protocol 2.2: Formulation with SBE-β-CD

Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent often used for intravenous administration.

-

Reagents:

-

This compound DMSO stock solution (e.g., 50 or 60 mg/mL)

-

20% (w/v) SBE-β-CD in saline solution, sterile

-

-

Procedure (to prepare 1 mL):

Protocol 2.3: Formulation with Corn Oil

This is a simple formulation suitable for oral or subcutaneous administration where slow release may be desired.

-

Reagents:

-

This compound DMSO stock solution (e.g., 50 mg/mL)

-

Corn oil, sterile

-

-

Procedure (to prepare 1 mL):

Experimental and Logical Workflows

Successful in vivo studies rely on a logical progression from compound characterization to formulation and finally to animal testing.

Caption: General workflow for preparing this compound for in vivo use.

Caption: Logical workflow for preclinical evaluation of an antiviral compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Enzaplatovir | TargetMol [targetmol.com]

- 6. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound ((S)-BTA-C585) | RSV | 1323077-88-8 | Invivochem [invivochem.com]

Preparation of (S)-Enzaplatovir Stock Solutions in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of (S)-Enzaplatovir stock solutions in dimethyl sulfoxide (DMSO). This compound is an S-enantiomer of Enzaplatovir with antiviral activities, notably against the respiratory syncytial virus (RSV)[1][2]. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage. Key data is summarized in the table below.

| Property | Value | Source |

| CAS Number | 1323077-88-8 | [1][3] |

| Molecular Formula | C₂₀H₁₉N₅O₃ | [1] |

| Molecular Weight | 377.4 g/mol | [1][4] |

| Solubility in DMSO | Up to 200 mg/mL (529.94 mM) | [1][5] |

| Appearance | White to light yellow solid | [6] |

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 100 mM stock solution of this compound in DMSO. This concentration is a common starting point for generating working solutions for various in vitro assays.

Materials and Equipment:

-

This compound powder (CAS: 1323077-88-8)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Ultrasonic bath (recommended)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

-

Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.

-

Mass Calculation: To prepare 1 mL of a 100 mM stock solution, the required mass of this compound is calculated using the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Mass (mg) = 100 mmol/L x 0.001 L x 377.4 g/mol x 1000 mg/g = 37.74 mg

-

Weighing: Carefully weigh out 37.74 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or an amber glass vial.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the tube or vial containing the this compound powder.

-

Dissolution: Tightly cap the tube or vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes[1][5][7]. Visually inspect the solution to ensure it is clear and free of any particulate matter. Due to the hygroscopic nature of DMSO, it is recommended to use a newly opened bottle to ensure maximal solubility[6].

-

Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1][3][6].

Stock Solution Preparation Table

For convenience, the table below provides the required mass of this compound to prepare different volumes of common stock concentrations.

| Desired Concentration (mM) | Volume of DMSO | Required Mass of this compound (mg) |

| 10 | 1 mL | 3.77 |

| 20 | 1 mL | 7.55 |

| 50 | 1 mL | 18.87 |

| 100 | 1 mL | 37.74 |

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

Safety and Handling Precautions

-

This compound is intended for research use only and has not been fully validated for medical applications[1].

-

Always handle the compound and its solutions in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, to avoid skin and eye contact.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.

By following these detailed protocols and safety guidelines, researchers can confidently prepare accurate and stable stock solutions of this compound for their experimental needs.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound|CAS 1323077-88-8|DC Chemicals [dcchemicals.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. Enzaplatovir | TargetMol [targetmol.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

Application Notes and Protocols for Utilizing (S)-Enzaplatovir in RSV Entry and Fusion Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (S)-Enzaplatovir, a potent Respiratory Syncytial Virus (RSV) L-protein inhibitor, as a tool to investigate the mechanisms of RSV entry and fusion.

Application Note

This compound is a valuable molecular tool for dissecting the early stages of RSV infection. While its primary target is the viral RNA-dependent RNA polymerase (L-protein), its specific and potent inhibition of viral replication allows researchers to experimentally isolate and study the preceding events of viral entry and membrane fusion. By precisely controlling the timing of its addition to cell culture, the kinetics of these initial steps in the viral life cycle can be elucidated.

The central principle involves using this compound to establish a "stop" point for viral replication. Any viral processes that occur before the addition of the inhibitor will proceed, while subsequent replication and protein synthesis will be blocked. This allows for a temporal analysis of the infection process. For instance, by adding this compound at various time points after initial viral inoculation, researchers can determine the window of time required for the virus to complete entry and fusion.

Furthermore, this compound can be employed to differentiate between virus-cell fusion and cell-cell fusion (syncytia formation). By treating infected cells with the inhibitor after the initial entry phase, one can assess whether the formation of syncytia is primarily driven by the fusion proteins present on the initial infecting virions or if it requires the synthesis of new viral proteins.

Quantitative Data for this compound

The following table summarizes the known quantitative data for this compound, which is essential for designing and interpreting experiments.

| Parameter | Value | Virus Strain/Cell Line | Reference |

| EC50 | 56 nM | Respiratory Syncytial Virus (RSV) | [1] |

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. Researchers should determine the optimal concentration for their specific RSV strain and cell line.

Experimental Protocols

Time-of-Addition Assay to Determine RSV Entry and Fusion Kinetics

This protocol is designed to define the time course of RSV entry and fusion by adding this compound at different time points post-infection.

Materials:

-

HEp-2 cells (or other susceptible cell line)

-

RSV (e.g., A2 strain)

-

This compound

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

96-well plates

-

Reagents for quantifying viral replication (e.g., anti-RSV antibody for immunostaining, or reagents for RT-qPCR)

Procedure:

-

Cell Seeding: Seed HEp-2 cells in 96-well plates to achieve 80-90% confluency on the day of infection.

-

Virus Inoculation: Infect the cells with RSV at a multiplicity of infection (MOI) of 0.1 to 1. Adsorb the virus for 1-2 hours at 37°C.

-

Time-course Addition of Inhibitor: Following adsorption, remove the inoculum, wash the cells with PBS, and add fresh culture medium. Add a final concentration of this compound (e.g., 10x EC50) to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours). Include a "no inhibitor" control.

-

Incubation: Incubate the plates for 24-48 hours at 37°C.

-

Quantification of Infection: Assess the level of viral infection in each well. This can be done by:

-

Immunostaining: Fix the cells and stain for an RSV protein (e.g., F or N protein). The number of infected cells or the intensity of the signal can be quantified.

-

RT-qPCR: Extract cellular RNA and quantify the levels of a specific viral RNA transcript.

-

-

Data Analysis: Plot the percentage of infection inhibition against the time of inhibitor addition. The time point at which the addition of this compound no longer inhibits viral replication indicates the approximate time required for the completion of entry and the initiation of RNA synthesis.

Interpretation of Results:

-

If this compound is effective when added at early time points but loses its inhibitory effect at later time points, it confirms that the compound acts after entry and fusion but before or during replication.

-

The time at which the inhibitory effect is lost provides an estimate of the duration of the entry and fusion processes.

Cell-Cell Fusion (Syncytia Formation) Assay

This assay is used to determine if cell-to-cell spread of RSV and the formation of syncytia require active viral replication.

Materials:

-

HEp-2 cells

-

RSV

-

This compound

-

Cell culture medium

-

Microscopy imaging system

-

DAPI or other nuclear stain

-

Antibody against an RSV surface protein (e.g., F protein) and a fluorescently labeled secondary antibody.

Procedure:

-

Infection: Infect a monolayer of HEp-2 cells with RSV at a low MOI (e.g., 0.01) and allow the infection to proceed for 12-18 hours to allow for initial infection and expression of viral proteins on the cell surface.

-

Inhibitor Treatment: After the initial infection period, treat the cells with a replication-inhibiting concentration of this compound. Include a control group with no inhibitor.

-

Incubation: Continue to incubate the cells for an additional 24-48 hours.

-

Visualization of Syncytia:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and stain with an antibody against the RSV F protein, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Image Analysis: Acquire images using a fluorescence microscope. Quantify the formation of syncytia by counting the number of syncytia per field of view and/or measuring the average size of syncytia (number of nuclei per syncytium).

Interpretation of Results:

-

Syncytia formation in the presence of this compound: This would suggest that the F protein expressed from the initial infection is sufficient to mediate cell-cell fusion and that new viral protein synthesis is not required.

-

Reduced or absent syncytia formation in the presence of this compound: This would indicate that ongoing viral replication and the synthesis of new viral proteins are necessary for efficient cell-to-cell spread and syncytia formation.

RSV Virus-Cell Fusion Assays

To more directly study the fusion event, lipid and content mixing assays can be employed. While this compound does not directly inhibit fusion, it can be used as a negative control to ensure that any observed signal is from the initial fusion event and not from subsequent replication-dependent processes.

This assay measures the mixing of the viral envelope with the host cell membrane.

Materials:

-

Purified RSV

-

Octadecylrhodamine B chloride (R18)

-

HEp-2 cells

-

This compound (as a control)

-

Fluorometer or fluorescence microscope

Procedure:

-

Labeling of Virus: Label purified RSV with a self-quenching concentration of R18.

-

Cell Preparation: Seed HEp-2 cells in a suitable format for fluorescence measurement (e.g., 96-well black-walled plates).

-

Binding: Bind the R18-labeled virus to the cells at 4°C to allow attachment but prevent fusion.

-

Initiation of Fusion: Shift the temperature to 37°C to initiate membrane fusion.

-

Fluorescence Measurement: Monitor the increase in R18 fluorescence over time. As the viral and cell membranes fuse, the R18 dye will diffuse into the larger cell membrane, leading to de-quenching and an increase in fluorescence.

-

Control: Include a control where cells are pre-treated with this compound to demonstrate that the observed fusion signal is independent of viral replication.

This assay measures the delivery of the viral core into the cytoplasm of the host cell.

Materials: